

Technical Guide: Physicochemical Properties of 3-(4-Methylphenyl)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(4-Methylphenyl)benzaldehyde

Cat. No.: B058422

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methylphenyl)benzaldehyde, also known as 4'-Methylbiphenyl-3-carbaldehyde, is an aromatic aldehyde with a biphenyl scaffold. This structure is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and physical properties associated with biphenyl derivatives. This technical guide provides a comprehensive overview of the known physical constants of **3-(4-Methylphenyl)benzaldehyde**, detailed experimental protocols for their determination, and a general workflow for its synthesis and characterization.

Core Physical Constants

The following table summarizes the key physical and chemical properties of **3-(4-Methylphenyl)benzaldehyde** (CAS No: 116470-54-3).

Property	Value	Reference(s)
Molecular Formula	C ₁₄ H ₁₂ O	[1] [2] [3] [4]
Molecular Weight	196.24 g/mol	[1] [4] [5]
Appearance	White to off-white solid	[3]
Boiling Point	128 °C at 1 Torr	[4]
Density	1.0758 g/mL at 25 °C	[4]
Refractive Index (n 20/D)	1.6242	[4]
Flash Point	> 230 °F (> 110 °C)	[4]
Storage Temperature	2-8°C or -20°C	[1] [4]
Purity (Commercially Available)	97% - 99%	[3] [4]
SMILES	CC1=CC=C(C=C1)C2=CC=C C(=C2)C=O	[2]
InChI	InChI=1S/C14H12O/c1-11-5-7- 13(8-6-11)14-4-2-3-12(9- 14)10-15/h2-10H,1H3	[2]
InChIKey	VEEXIHQTCQUWED- UHFFFAOYSA-N	[2]
Predicted XlogP	3.4	[2]
Monoisotopic Mass	196.08882 Da	[2]

Experimental Protocols

Detailed experimental procedures for determining the physical constants of organic compounds like **3-(4-Methylphenyl)benzaldehyde** are crucial for ensuring data accuracy and reproducibility. Below are generalized protocols for key physical property measurements.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound. A sharp melting range typically signifies a high degree of purity.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer
- Spatula
- Mortar and pestle

Procedure:

- Finely powder a small amount of the crystalline **3-(4-Methylphenyl)benzaldehyde** using a mortar and pestle.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[6]
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point.
- Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[6]

Boiling Point Determination

For liquid compounds or solids that can be melted without decomposition, the boiling point is a characteristic physical property. The following micro-method is suitable for small sample

quantities.

Apparatus:

- Small test tube or fusion tube
- Capillary tube (sealed at one end)
- Thermometer
- Heating bath (e.g., oil bath or aluminum block)
- Rubber band or thread

Procedure:

- Place a small amount of the liquid sample into the test tube.
- Invert a capillary tube (sealed end up) into the test tube containing the liquid.
- Attach the test tube to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.
- Immerse the assembly in a heating bath.
- Heat the bath gently. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.[\[1\]](#)[\[3\]](#)
- Remove the heat source when a steady stream of bubbles is observed.
- The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[\[7\]](#)

Density Measurement

The density of a liquid can be determined using a pycnometer or a specific gravity bottle.

Apparatus:

- Pycnometer (specific gravity bottle) of a known volume
- Analytical balance
- Thermometer
- The liquid sample

Procedure:

- Clean and dry the pycnometer thoroughly and weigh it empty (m_1).
- Fill the pycnometer with the liquid sample, ensuring no air bubbles are trapped. The temperature of the liquid should be controlled, typically at 25°C.
- Weigh the filled pycnometer (m_2).
- The density (ρ) is calculated using the formula: $\rho = (m_2 - m_1) / V$, where V is the volume of the pycnometer.^{[8][9]}

Refractive Index Measurement

The refractive index is a measure of how much light bends as it passes through a substance and is a useful property for identifying liquid compounds.

Apparatus:

- Abbe refractometer
- Dropper
- Solvent for cleaning (e.g., ethanol or acetone)
- Lens paper

Procedure:

- Calibrate the refractometer using a standard liquid with a known refractive index.

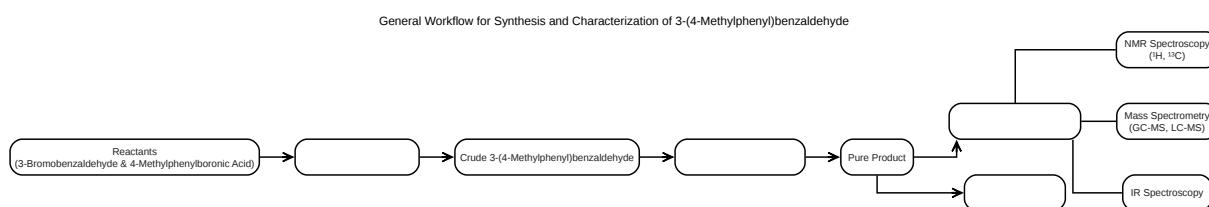
- Clean the prism surfaces of the refractometer with a suitable solvent and lens paper.
- Apply a few drops of the liquid sample onto the lower prism.
- Close the prisms and allow the sample to spread evenly.
- Adjust the light source and focus the eyepiece to get a sharp line between the light and dark fields.
- Align the borderline with the crosshairs in the eyepiece.
- Read the refractive index from the scale. Record the temperature at which the measurement is taken.[\[10\]](#)[\[11\]](#)

Solubility Determination

Understanding the solubility of a compound in various solvents is important for purification, formulation, and biological studies.

Apparatus:

- Test tubes
- Spatula or dropper
- Vortex mixer (optional)
- Various solvents (e.g., water, ethanol, acetone, diethyl ether, 5% NaOH, 5% HCl)


Procedure:

- Place a small, measured amount of the solid (e.g., 10 mg) or liquid (e.g., 20 μ L) sample into a test tube.
- Add a measured volume of the solvent (e.g., 1 mL) in portions.
- Shake or vortex the mixture vigorously after each addition.[\[2\]](#)[\[12\]](#)
- Observe whether the compound dissolves completely, is partially soluble, or is insoluble.

- Repeat the test with a range of solvents of varying polarities and pH.[2]

Synthesis and Characterization Workflow

While specific biological signaling pathways for **3-(4-Methylphenyl)benzaldehyde** are not well-documented, a common workflow for its synthesis and characterization provides valuable insight for researchers. The Suzuki-Miyaura cross-coupling reaction is a prevalent method for synthesizing biphenyl compounds.

[Click to download full resolution via product page](#)

Caption: Synthesis and Characterization Workflow Diagram.

Biological Context and Potential Signaling Pathways

While specific studies on the signaling pathways modulated by **3-(4-Methylphenyl)benzaldehyde** are limited, research on related benzaldehyde and biphenyl compounds suggests potential areas of biological activity. Benzaldehydes have been reported to possess antimicrobial, antioxidant, and anti-inflammatory properties. Biphenyl compounds have been investigated for their roles in various signaling pathways. For instance, some biphenyl derivatives have been shown to interact with pathways such as the NF-κB and PI3K/AKT/mTOR signaling cascades, which are critical in inflammation and cancer. Further

research is warranted to elucidate the specific biological targets and mechanisms of action for **3-(4-Methylphenyl)benzaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. byjus.com [byjus.com]
- 4. chem.ws [chem.ws]
- 5. Video: Boiling Points - Concept [jove.com]
- 6. byjus.com [byjus.com]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. batman.edu.tr [batman.edu.tr]
- 9. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 10. m.youtube.com [m.youtube.com]
- 11. davjalandhar.com [davjalandhar.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 3-(4-Methylphenyl)benzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b058422#physical-constants-of-3-4-methylphenyl-benzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com